molecular formula C13H14N2O5 B103653 2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester CAS No. 17244-35-8

2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester

Cat. No. B103653
CAS RN: 17244-35-8
M. Wt: 278.26 g/mol
InChI Key: KFMKYTKPAOXZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as QMME and has been the subject of extensive research in recent years.

Scientific Research Applications

QMME has been the subject of extensive research due to its potential therapeutic applications. One of the most promising applications of QMME is in the treatment of cancer. Studies have shown that QMME has potent anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, QMME has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for various inflammatory diseases.

Mechanism Of Action

The mechanism of action of QMME is not fully understood, but studies have shown that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. QMME has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Additionally, QMME has been shown to inhibit the activity of NF-kB, a signaling pathway that is involved in inflammation.

Biochemical And Physiological Effects

Studies have shown that QMME has several biochemical and physiological effects. QMME has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, QMME has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. QMME has also been shown to reduce inflammation and oxidative stress in various tissues.

Advantages And Limitations For Lab Experiments

One of the main advantages of QMME is its potent anti-cancer properties. Additionally, QMME has been shown to have low toxicity, making it a potential treatment for various diseases. However, one of the limitations of QMME is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of QMME and its potential side effects.

Future Directions

There are several future directions for research on QMME. One area of research is the development of more efficient synthesis methods for QMME. Additionally, more research is needed to fully understand the mechanism of action of QMME and its potential therapeutic applications. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of QMME in humans.
Conclusion:
In conclusion, QMME is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QMME has been shown to have potent anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential treatment for various diseases. However, more research is needed to fully understand the mechanism of action of QMME and its potential side effects.

Synthesis Methods

The synthesis of QMME is a complex process that involves several steps. The most common method for synthesizing QMME involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form 2-quinazolineacetic acid ethyl ester. This intermediate is then reacted with methyl chloroformate to form QMME. The overall yield of this process is approximately 60%.

properties

CAS RN

17244-35-8

Product Name

2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)-4-oxo-1,3-dihydroquinazoline-2-carboxylate

InChI

InChI=1S/C13H14N2O5/c1-19-10(16)7-13(12(18)20-2)14-9-6-4-3-5-8(9)11(17)15-13/h3-6,14H,7H2,1-2H3,(H,15,17)

InChI Key

KFMKYTKPAOXZSE-UHFFFAOYSA-N

SMILES

COC(=O)CC1(NC2=CC=CC=C2C(=O)N1)C(=O)OC

Canonical SMILES

COC(=O)CC1(NC2=CC=CC=C2C(=O)N1)C(=O)OC

synonyms

1,2,3,4-Tetrahydro-2-(methoxycarbonyl)-4-oxo-2-quinazolineacetic acid methyl ester

Origin of Product

United States

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